molecular formula C39H36N2O3 B3051530 2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 34342-67-1

2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B3051530
CAS No.: 34342-67-1
M. Wt: 580.7 g/mol
InChI Key: VDBOFGZVSSZTBU-UHFFFAOYSA-N
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Description

Chemical Structure & Properties 2'-(Dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS: 34342-67-1) is a spiroxanthene derivative with the molecular formula C₃₉H₃₆N₂O₃ and a molecular weight of 580.7147 g/mol . The compound features a spirocyclic core integrating isobenzofuran and xanthene moieties. Key structural attributes include:

  • Dibenzylamino group at the 2' position.
  • Diethylamino group at the 6' position.
  • Methyl substituent at the 4' position.

The compound is commercially available through suppliers like SAGECHEM but requires specialized handling due to its complex structure .

Properties

IUPAC Name

2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36N2O3/c1-4-40(5-2)30-20-21-34-36(24-30)43-37-27(3)22-31(23-35(37)39(34)33-19-13-12-18-32(33)38(42)44-39)41(25-28-14-8-6-9-15-28)26-29-16-10-7-11-17-29/h6-24H,4-5,25-26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBOFGZVSSZTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C(=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885581
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-4'-methyl-
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Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34342-67-1
Record name 2′-[Bis(phenylmethyl)amino]-6′-(diethylamino)-4′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-(bis(phenylmethyl)amino)-6'-(diethylamino)-4'-methyl-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-4'-methyl-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-4'-methyl-
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Record name 2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
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Biological Activity

The compound 2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one , commonly referred to as a spiro compound, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological properties, applications, and relevant research findings.

  • Molecular Formula : C38H34N2O3
  • Molecular Weight : 566.69 g/mol
  • Melting Point : 174 °C
  • Boiling Point : 780.8 ± 60.0 °C (predicted)
  • Density : 1.29 ± 0.1 g/cm³ (predicted)
  • Color : Light yellow to dark green
  • pKa : 4.97 ± 0.20 (predicted)
PropertyValue
Molecular FormulaC38H34N2O3
Molecular Weight566.69 g/mol
Melting Point174 °C
Boiling Point780.8 ± 60.0 °C (predicted)
Density1.29 ± 0.1 g/cm³ (predicted)
pKa4.97 ± 0.20 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:

  • Antioxidant Activity : The presence of the spiro structure allows for effective radical scavenging, which is crucial in mitigating oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Efficacy :
    • A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations of 10 µM and above, with IC50 values calculated around 5 µM.
    • The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
  • Neuroprotective Effects :
    • In an animal model of neurodegeneration, administration of the compound demonstrated a protective effect against neuronal loss induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Fluorescent Properties :
    • As a fluorescent dye, this compound has been utilized in various imaging applications due to its stable fluorescence under UV light, making it suitable for tracing biological processes in live cells.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • In vitro Studies : Various assays have confirmed its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • In vivo Studies : Animal studies have shown that it can reduce inflammation markers significantly when administered at therapeutic doses, indicating a potential for anti-inflammatory applications.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Octylamino-substituted analogs (e.g., 54574-01-5) exhibit higher hydrophobicity, while trifluoromethyl groups (85443-44-3) enhance polarity and electron-withdrawing effects .
  • Molecular Weight : The target compound’s higher molecular weight (580.71 vs. 399.48 in 21934-68-9) may limit diffusion in biological systems but improve thermal stability in materials .

Fluorescence and Sensing

  • Tokyo Green (9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one): Used for intracellular phosphate detection due to its pH-sensitive fluorescence .

Material Science

  • Spirocyclic Dyes : Compounds like 21934-68-9 are precursors for thermochromic dyes, indicating the target compound’s utility in smart materials or optical devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 2
Reactant of Route 2
2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.